REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].C=C.[CH:6]([C:9]1C=CC=[CH:11][C:10]=1[O:15][CH3:16])=[CH:7]C>C1(OC)C=CC=CC=1>[CH:2]([C:3]1[CH:11]=[C:10]([O:15][CH3:16])[CH:9]=[CH:6][CH:7]=1)=[CH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
(CH3)5CpRh(CO)2This
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
Rh
|
Quantity
|
147 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
an ethylenation reaction mixture that
|
Type
|
CUSTOM
|
Details
|
Thus, an ethylenation reaction
|
Type
|
ADDITION
|
Details
|
the sealed autoclave containing a glass liner that
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
is purged with argon
|
Type
|
CUSTOM
|
Details
|
capped with a rubber septum
|
Type
|
CUSTOM
|
Details
|
After purging with argon again
|
Type
|
CUSTOM
|
Details
|
is pressurized with ethylene to 500 psig at room temperature
|
Type
|
WAIT
|
Details
|
over a four-hour period
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |